2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid
CAS No.: 1451392-24-7
Cat. No.: VC8241584
Molecular Formula: C10H15BO4
Molecular Weight: 210.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1451392-24-7 |
---|---|
Molecular Formula | C10H15BO4 |
Molecular Weight | 210.04 g/mol |
IUPAC Name | [4-(methoxymethoxy)-2,3-dimethylphenyl]boronic acid |
Standard InChI | InChI=1S/C10H15BO4/c1-7-8(2)10(15-6-14-3)5-4-9(7)11(12)13/h4-5,12-13H,6H2,1-3H3 |
Standard InChI Key | MTUFCHIWJUFOOZ-UHFFFAOYSA-N |
SMILES | B(C1=C(C(=C(C=C1)OCOC)C)C)(O)O |
Canonical SMILES | B(C1=C(C(=C(C=C1)OCOC)C)C)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
The IUPAC name of this compound is [4-(methoxymethoxy)-2,3-dimethylphenyl]boronic acid, with a molecular formula of C₁₀H₁₅BO₄ and a molecular weight of 210.04 g/mol . The boronic acid functional group (-B(OH)₂) is attached to a phenyl ring substituted at the 2- and 3-positions with methyl groups and at the 4-position with a methoxymethoxy (-OCH₂OCH₃) group. This substitution pattern introduces steric and electronic effects that influence its reactivity and stability.
Key Physical Properties
Property | Value/Description | Source |
---|---|---|
Melting Point | 235–242°C (lit.) | |
Boiling Point | 335.8±52.0°C (Predicted) | |
Density | 1.11±0.1 g/cm³ (Predicted) | |
Solubility | Soluble in methanol | |
pKa | 9.08±0.11 (Predicted) |
The methoxymethoxy group enhances solubility in polar organic solvents compared to simpler phenylboronic acids, while the methyl groups provide steric hindrance that can modulate reaction selectivity .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid typically involves multi-step functionalization of a pre-substituted phenyl ring. Modern approaches leverage flow chemistry techniques to optimize intermediates’ stability and yield . A representative pathway includes:
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Friedel-Crafts Alkylation: Introduction of methyl groups at the 2- and 3-positions of a methoxymethoxy-substituted benzene derivative.
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Borylation: Transmetallation using boron tribromide (BBr₃) or pinacol boronic ester formation under inert conditions .
Industrial-scale production often employs continuous flow reactors to mitigate challenges associated with boronic acid hydrolysis and protodeboronation .
Chemical Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
As a boronic acid, this compound participates in palladium-catalyzed cross-coupling reactions to form biaryl structures. The methoxymethoxy group’s electron-donating nature enhances the boronic acid’s nucleophilicity, facilitating coupling with aryl halides under mild conditions . For example:
where X = Cl, Br, or I .
Oxidation and Functionalization
The boronic acid group can be oxidized to a phenol derivative using hydrogen peroxide, enabling further derivatization:
This reactivity is exploited in protecting-group strategies during multi-step syntheses .
Comparative Analysis with Analogous Compounds
3,5-Dimethyl-4-methoxyphenylboronic Acid (CAS 301699-39-8)
Property | 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic Acid | 3,5-Dimethyl-4-methoxyphenylboronic Acid |
---|---|---|
Molecular Formula | C₁₀H₁₅BO₄ | C₉H₁₃BO₃ |
Melting Point | 235–242°C | 235–242°C |
Substituent Positions | 2,3-dimethyl; 4-methoxymethoxy | 3,5-dimethyl; 4-methoxy |
Solubility | Methanol | Methanol |
The positional isomerism in the methyl groups and the methoxy vs. methoxymethoxy substituents significantly alter electronic distribution, impacting reactivity in cross-coupling reactions .
Challenges and Future Directions
Despite its utility, the compound’s sensitivity to moisture and protic solvents necessitates stringent handling under inert atmospheres. Future research should focus on:
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